4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde
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Overview
Description
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry . It is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde typically involves the reaction of 2-hydroxyethylamine with 2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzoic acid.
Reduction: 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and the molecular target being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridyl)benzaldehyde: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)benzaldehyde: Similar structure but lacks the pyridin-2-yl group.
Uniqueness
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde is unique due to the presence of both the hydroxyethyl and pyridin-2-yl groups, which confer specific chemical properties and reactivity . This dual functionality makes it a versatile intermediate in the synthesis of various biologically active molecules.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[2-hydroxyethyl(pyridin-2-yl)amino]benzaldehyde |
InChI |
InChI=1S/C14H14N2O2/c17-10-9-16(14-3-1-2-8-15-14)13-6-4-12(11-18)5-7-13/h1-8,11,17H,9-10H2 |
InChI Key |
OJHKCJXJCUMFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CCO)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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